molecular formula C7H15NO B1396613 (4-Methyloxan-4-yl)methanamine CAS No. 65626-24-6

(4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613
CAS No.: 65626-24-6
M. Wt: 129.2 g/mol
InChI Key: ORECGNYKJRNVMQ-UHFFFAOYSA-N
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Description

(4-Methyloxan-4-yl)methanamine, also known by its IUPAC name (4-methyltetrahydro-2H-pyran-4-yl)methanamine, is a chemical compound with the molecular formula C7H15NO. It is characterized by a tetrahydropyran ring substituted with a methyl group and an amine group at the fourth position.

Scientific Research Applications

(4-Methyloxan-4-yl)methanamine has several scientific research applications:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for complete safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyloxan-4-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of 4-hydroxybutanal.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (4-Methyloxan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    (4-Methyltetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (4-Methyltetrahydro-2H-pyran-4-yl)methylamine: Similar structure but with a methylamine group instead of a methanamine group.

Uniqueness: (4-Methyloxan-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tetrahydropyran ring and the amine group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

(4-methyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECGNYKJRNVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709472
Record name 1-(4-Methyloxan-4-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-24-6
Record name Tetrahydro-4-methyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65626-24-6
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Record name 1-(4-Methyloxan-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyloxan-4-yl)methanamine
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Synthesis routes and methods I

Procedure details

A mixture of tetrahydropyran-4-carbonitrile (5.00 g) and THF (50 ml) was admixed at 0° C. with lithium hexamethyldisilazide (1 M, 63 ml) and, after 90 minutes, methyl iodide (4.26 ml) was added dropwise with good cooling. After 12 hours, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was dried over sodium sulfate and concentrated. The residue was dissolved in THF (200 ml), and lithium aluminum hydride (3.79 g) was added. The mixture was boiled at reflux for 6 hours. Water (3.8 ml) and then sodium hydroxide solution (40%; 3.8 ml) were cautiously added dropwise to the cooled suspension. The precipitate was filtered off and the filtrate was concentrated. This afforded the product with the molecular weight of 129.20 (C7H15NO); MS (ESI): 130 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
4.26 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-methyltetrahydro-2H-pyran-4-carbonitrile (1.8 g, 14.38 mmol) in THF (30 mL) was added carefully 1M LAH/THF (21.57 mL, 21.57 mmol) at 0° C. The reaction mixture was stirred for 15 min at 0° C., allowed to warm to ambient temperature and stirred for ˜3 hours at ambient temperature. To the reaction mixture was carefully added water (0.9 mL), 1N aqueous NaOH (2.7 mL) and water (0.9 mL) [Caution: gas development!]. The mixture was vigorously stirred for 30 min. The precipitate was filtered off and rinsed with THF. The solution was concentrated in vacuo providing crude (4-methyltetrahydro-2H-pyran-4-yl)methanamine as a yellowish solid, which was directly used in the next step without further purification. Yield: 1.54 g. LCMS (m/z): 130.1 [M+H]+; Retention time=0.21 min.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
LAH THF
Quantity
21.57 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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